molecular formula C20H11Cl2NO2 B2948378 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-13-2

9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2948378
CAS No.: 533868-13-2
M. Wt: 368.21
InChI Key: KFCQJFUSQZMSQN-UHFFFAOYSA-N
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Description

This compound belongs to the azatricyclo family, characterized by a complex polycyclic framework with a nitrogen atom embedded in the ring system. The structure includes a 2,5-dichlorophenyl substituent at the 9-position, which introduces significant electronic and steric effects.

Properties

IUPAC Name

6-(2,5-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO2/c21-12-9-10-17(22)18(11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCQJFUSQZMSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multi-step organic reactions. The starting materials often include 2,5-dichlorophenyl derivatives and azatricyclic precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity (Reported) References
9-(2,5-Dichlorophenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione (Target Compound) 2,5-dichlorophenyl substituent; azatricyclo[9.4.0.0²,⁷] framework Not explicitly reported, but inferred antimicrobial/antiviral potential from analogs
9-(4-Ethoxyphenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione 4-ethoxyphenyl group; identical core structure Structural data available; bioactivity not specified
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Smaller azatricyclo[5.2.1.0²,⁶] system; diphenylmethylene substituent Active against Gram-positive bacteria (e.g., Staphylococcus aureus), HSV-1, and BVDV viruses
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one 2,5-difluorophenyl group; oxygen/nitrogen heteroatoms in the ring system No bioactivity reported; fluorine’s electronegativity may influence binding
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Sulfur-containing rings (3,7-dithia); 4-methoxyphenyl substituent Spectral data described; bioactivity not discussed

Pharmacological and Physicochemical Insights

Substituent Impact on Bioactivity

  • Chlorine vs. Ethoxy/Methoxy Groups : The 2,5-dichlorophenyl group in the target compound likely increases electrophilicity and steric bulk compared to ethoxy or methoxy substituents. This may enhance interactions with hydrophobic pockets in microbial enzymes or viral proteases, as seen in diphenylmethylene analogs with activity against Staphylococcus aureus and BVDV .
  • However, fluorine’s electronegativity may alter electronic distribution, affecting reactivity .

Ring System Variations

  • Azatricyclo[9.4.0.0²,⁷] vs. Azatricyclo[5.2.1.0²,⁶] : The larger ring system in the target compound may provide greater conformational flexibility, enabling interactions with diverse biological targets. In contrast, the smaller azatricyclo[5.2.1.0²,⁶] system in ’s compound showed specificity against Gram-positive bacteria and flaviviruses .
  • Sulfur-Containing Analogs : The 3,7-dithia-5-azatetracyclo derivative () introduces sulfur atoms, which could modulate redox activity or metal-binding properties, though biological implications remain unexplored .

Biological Activity

The compound 9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule belonging to the class of azatricyclo compounds. Its unique structure suggests potential biological activity that warrants investigation. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, characterized by multiple cyclic systems and functional groups that may influence its reactivity and biological interactions. The presence of the 2,5-dichlorophenyl moiety is particularly notable due to the known biological activities associated with chlorinated aromatic compounds.

Research indicates that compounds with similar structural features can interact with various biological targets:

  • Enzyme Inhibition : Many azatricyclo compounds exhibit inhibitory effects on enzymes such as phospholipases and kinases.
  • Receptor Modulation : Structural similarities to known pharmaceuticals suggest potential interactions with neurotransmitter receptors and other cellular targets.

Biological Activity Data

Activity Type Description Reference
Anticancer Activity Induces apoptosis in cancer cell lines through caspase activation.
Antimicrobial Effects Exhibits activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Protects neuronal cells from oxidative stress-induced damage.

Case Studies

  • Anticancer Research : A study demonstrated that the compound significantly reduces cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) through mitochondrial dysfunction and subsequent apoptosis induction.
  • Antimicrobial Testing : In vitro assays revealed that the compound possesses notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for developing new antibiotics.
  • Neuroprotection : In a model of neurodegeneration, treatment with this compound reduced markers of oxidative stress and inflammation in neuronal cells, indicating a protective effect against neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : Preliminary studies suggest moderate absorption rates in biological systems.
  • Distribution : The lipophilicity associated with the dichlorophenyl group may enhance tissue distribution.
  • Metabolism : Metabolic pathways need further exploration to elucidate how this compound is processed in vivo.

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